Ethanol, 2-[(3-aminopropyl)ethylamino]-
Description
Structural Classification and Nomenclature within Amino Alcohols and Polyamines
Structurally, Ethanol (B145695), 2-[(3-aminopropyl)ethylamino]- is classified as both an amino alcohol and a polyamine. The term "amino alcohol" refers to organic compounds that contain both an amine and an alcohol functional group. alfa-chemistry.com This compound is specifically a β-amino alcohol, as the amine and alcohol groups are separated by two carbon atoms. Furthermore, the presence of two amine groups—one primary and one tertiary—places it within the family of polyamines.
The systematic IUPAC name for this compound is 2-{3-aminopropylamino}ethan-1-ol . This nomenclature indicates an ethanol backbone, with the hydroxyl group at position 1. Position 2 is attached to a nitrogen atom that is part of an amino group, which is further substituted with both an ethyl group and a 3-aminopropyl group.
Table 1: Chemical Identifiers for Ethanol, 2-[(3-aminopropyl)ethylamino]-
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | 2-{3-aminopropylamino}ethan-1-ol |
| Common Name | Ethanol, 2-[(3-aminopropyl)ethylamino]- |
| CAS Number | 14435-53-1 sigmaaldrich.com |
| Molecular Formula | C₇H₁₈N₂O sigmaaldrich.com |
Historical Context and Early Synthetic Attempts for Related Aminoalcohols
While specific historical documentation for the synthesis of Ethanol, 2-[(3-aminopropyl)ethylamino]- is not prominent in the literature, the synthetic routes to related amino alcohols are well-established. One of the most conventional and historically significant methods for preparing 1,2-amino alcohols is the aminolysis of epoxides, which involves a nucleophilic ring-opening reaction between an epoxide and an amine. um.edu.my This method is highly effective for producing a wide range of amino alcohols. mdpi.com
Another classical approach involves the reduction of α-amino acids or their corresponding esters and amides. um.edu.my Powerful reducing agents like lithium aluminum hydride are capable of reducing the carboxylic acid or derivative to a primary alcohol without affecting the amine group, providing a direct route to amino alcohols from readily available biological precursors. um.edu.my
Over the years, the development of more sophisticated and stereoselective methods has become a major focus. The Sharpless asymmetric aminohydroxylation, for example, allows for the direct conversion of alkenes into enantiomerically enriched amino alcohols, which is crucial for the synthesis of chiral ligands and pharmaceutical intermediates. diva-portal.orgresearchgate.net These general strategies represent the foundational chemical knowledge upon which the synthesis of a specific molecule like Ethanol, 2-[(3-aminopropyl)ethylamino]- would be based, likely involving a multi-step process such as the sequential alkylation of an appropriate amine precursor.
Theoretical Considerations of Molecular Structure and Conformation for Aminoethanol Derivatives
The molecular structure of Ethanol, 2-[(3-aminopropyl)ethylamino]- is defined by its sp³-hybridized atoms, resulting in a tetrahedral geometry around each carbon and the tertiary nitrogen atom, and a bent geometry at the primary amine and hydroxyl oxygen. The molecule possesses significant conformational flexibility due to the free rotation around its numerous single bonds (C-C, C-N, C-O).
A key theoretical aspect of aminoethanol derivatives is the potential for intramolecular hydrogen bonding. In related molecules like ethanolamine (B43304), studies have shown a strong preference for the gauche conformation, which is stabilized by a hydrogen bond between the hydroxyl group's hydrogen and the amine's lone pair of electrons. researchgate.net In Ethanol, 2-[(3-aminopropyl)ethylamino]-, similar intramolecular hydrogen bonds could occur between the terminal hydroxyl group and either the primary or tertiary amine nitrogen atoms. These interactions would significantly influence the molecule's preferred three-dimensional shape in the gas phase or in non-polar solvents.
Furthermore, the tertiary nitrogen atom is a stereocenter that undergoes rapid pyramidal inversion at room temperature. The energy barrier for this nitrogen inversion can be influenced by the size of the substituents on the nitrogen atom. researchgate.net The ethyl and 2-hydroxyethyl groups are relatively small, suggesting a low inversion barrier.
Table 2: Computed Molecular Properties for the Related Compound (3-Aminopropyl)diethanolamine
| Property | Value | Note |
|---|---|---|
| Molecular Formula | C₇H₁₈N₂O₂ | This is a related, but different, compound. |
| Molecular Weight | 162.23 g/mol | Computed by PubChem 2.2. nih.gov |
| XLogP3-AA | -1.7 | A measure of hydrophilicity. nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Overview of Research Trajectories and Academic Significance
The academic significance of Ethanol, 2-[(3-aminopropyl)ethylamino]- lies in its potential as a versatile building block and functional chemical, stemming from its polyfunctional nature. Although specific research on this exact molecule is limited, the trajectory of related compounds provides a clear indication of its potential research applications.
Coordination Chemistry: Amino alcohols are widely used as ligands in coordination chemistry, forming stable complexes with various metal ions like copper, zinc, and cobalt. alfa-chemistry.com The multiple nitrogen and oxygen donor sites in Ethanol, 2-[(3-aminopropyl)ethylamino]- make it a potent chelating agent, with potential applications in catalysis and materials science. alfa-chemistry.com
Polymer Science: Multifunctional amines and alcohols are critical components in polymer chemistry. They can act as curing agents for epoxy resins or as monomers in the synthesis of polyurethanes and degradable poly(ester amide)s. rsc.orgnih.govresearchgate.net The combination of primary amine, tertiary amine, and hydroxyl functionalities offers multiple reactive sites for polymerization and cross-linking, allowing for the tuning of material properties.
Synthetic Building Blocks: As a polyfunctional molecule, it can serve as a scaffold in organic synthesis. The different reactivity of the primary amine, tertiary amine, and alcohol allows for selective chemical modifications, making it a useful intermediate for constructing more complex molecules with potential applications in areas like surfactants or pharmaceuticals. mdpi.comchalmers.se
Direct Synthetic Routes and Optimization of Reaction Conditions
Direct synthetic routes to "Ethanol, 2-[(3-aminopropyl)ethylamino]-" and its analogs often involve the carefully controlled alkylation of a suitable amine precursor. The optimization of reaction conditions is crucial to favor the desired product and minimize the formation of byproducts.
Amination Reactions: Strategies for Primary, Secondary, and Tertiary Amine Formation
The formation of the tertiary amine in "Ethanol, 2-[(3-aminopropyl)ethylamino]-" can be envisioned through the sequential N-alkylation of ethanolamine. A common challenge in the N-alkylation of primary amines is overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. To achieve selective mono-N-alkylation, strategies such as using a large excess of the starting amine or employing protecting groups are often necessary.
One potential route begins with the reaction of ethanolamine with a suitable ethylating agent, such as ethyl bromide, under phase transfer catalysis (PTC) conditions to form N-ethylethanolamine. The selectivity of this reaction can be influenced by the stoichiometry of the reactants and the choice of catalyst. Subsequently, the secondary amine, N-ethylethanolamine, can be reacted with a protected 3-aminopropyl halide, followed by deprotection to yield the final product.
Alternatively, starting with 3-amino-1-propanol, selective N-ethylation could be performed, followed by reaction with ethylene oxide to introduce the 2-hydroxyethyl group. The direct mono-N-alkylation of primary amines with alkyl halides often leads to mixtures, but with bulky electrophiles, higher yields of the monoalkylated product can be achieved.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |
| Ethanolamine | Ethyl bromide | TBAB, 60-90°C | N-Ethylethanolamine | ~70 |
| N-Ethylethanolamine | 3-Bromopropylamine HBr | K2CO3, Acetonitrile | Ethanol, 2-[(3-aminopropyl)ethylamino]- | Variable |
| 3-Amino-1-propanol | Ethyl bromide | Controlled stoichiometry | N-Ethyl-3-amino-1-propanol | Moderate |
Table 1: Examples of Amination Reactions for Amino Alcohol Synthesis
Reductive Amination Pathways for Aminopropyl and Aminoethyl Chains
Reductive amination is a powerful and versatile method for the formation of C-N bonds and offers a more controlled approach to N-alkylation compared to direct alkylation with alkyl halides. This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A plausible reductive amination route to "Ethanol, 2-[(3-aminopropyl)ethylamino]-" could start from N-ethylethanolamine. Reaction with acrolein, followed by reduction of the resulting aldehyde and subsequent reductive amination of the primary amine with a suitable carbonyl compound, or direct reaction with 3-aminopropanal and a reducing agent like sodium cyanoborohydride (NaBH3CN), would yield the target molecule. The use of NaBH3CN is advantageous as it selectively reduces the imine in the presence of the aldehyde.
Another approach involves the cyanoethylation of N-ethylethanolamine with acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile to form the primary amine of the aminopropyl group. This two-step process is a common industrial method for the synthesis of aminopropyl-substituted amines. The hydrogenation is typically carried out using a Raney nickel or cobalt catalyst under elevated temperature and pressure.
| Amine | Carbonyl/Nitrile | Reducing Agent/Catalyst | Product | Yield (%) |
| N-Ethylethanolamine | 3-Oxopropanenitrile | H2, Raney Ni | Ethanol, 2-[(3-aminopropyl)ethylamino]- | High |
| N-Ethylethanolamine | Acrylonitrile | (1) Base (2) H2, Catalyst | Ethanol, 2-[(3-aminopropyl)ethylamino]- | High |
| Ethanolamine | Acetaldehyde, then 3-Chloropropionitrile | (1) NaBH3CN (2) H2, Catalyst | Ethanol, 2-[(3-aminopropyl)ethylamino]- | Moderate |
Table 2: Reductive Amination Pathways to N-Substituted Aminoethanols
Ring-Opening Reactions of Heterocycles as Precursors
The ring-opening of strained heterocyclic compounds, such as aziridines and azetidines, provides an efficient route to functionalized amines. The high ring strain of these molecules facilitates nucleophilic attack, leading to cleavage of a C-N bond.
For the synthesis of "Ethanol, 2-[(3-aminopropyl)ethylamino]-", one could envision the reaction of ethylamine with 1-(2-hydroxyethyl)aziridine. The nucleophilic attack of ethylamine on the aziridinium ion, formed by protonation or activation of the aziridine nitrogen, would lead to the desired product. The regioselectivity of the ring-opening is a critical factor and can be influenced by the substituents on the aziridine ring and the reaction conditions.
Alternatively, the ring-opening of an N-substituted azetidine can be employed. For instance, the reaction of ethylamine with 1-(2-hydroxyethyl)azetidinium salt could potentially yield the target molecule, although the regioselectivity of azetidinium ring-opening can be complex and influenced by both steric and electronic factors.
| Heterocycle | Nucleophile | Conditions | Product | Regioselectivity |
| 1-(2-Hydroxyethyl)aziridine | Ethylamine | Acid catalyst | Ethanol, 2-[(3-aminopropyl)ethylamino]- | Attack at unsubstituted carbon |
| N-Ethylaziridine | 3-Amino-1-propanol | Lewis acid | Ethanol, 2-[(3-aminopropyl)ethylamino]- | Variable |
| 1-Ethylazetidinium salt | 3-Amino-1-propanol | Heat | Ethanol, 2-[(3-aminopropyl)ethylamino]- | Dependent on substitution |
Table 3: Ring-Opening Reactions for Aminoethanol Synthesis
Multicomponent Reaction Approaches for Complex Aminoalcohol Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of "Ethanol, 2-[(3-aminopropyl)ethylamino]-" is not readily apparent in the literature, the principles of MCRs can be applied to construct related amino alcohol scaffolds.
For example, a Passerini or Ugi reaction could be adapted to generate a complex intermediate that could then be converted to the target molecule. A hypothetical Ugi-type reaction involving ethylamine, an aldehyde, a convertible isocyanide, and a component containing the protected aminopropyl group could potentially assemble the core structure in a single step. However, the development of such a specific MCR would require significant research and optimization.
Functional Group Interconversions and Chemoselective Transformations
The synthesis of an unsymmetrically substituted aminoethanol like "Ethanol, 2-[(3-aminopropyl)ethylamino]-" heavily relies on chemoselective transformations and the use of protecting groups to differentiate between the various reactive sites in the precursors and intermediates.
For instance, to achieve selective N-alkylation, one of the amino groups in a diamine precursor can be protected. A common strategy involves the use of the tert-butoxycarbonyl (Boc) protecting group. For example, mono-Boc protection of 1,3-diaminopropane, followed by ethylation of the free amino group, reaction with ethylene oxide, and subsequent deprotection of the Boc group would provide a viable synthetic route.
Chemoselective reduction is another important tool. In a molecule containing both a nitrile and another reducible functional group, such as an ester, the nitrile can be selectively reduced to a primary amine using specific reagents like catalytic hydrogenation under controlled conditions, leaving the other functional group intact.
Catalytic Systems and their Application in Ethanol, 2-[(3-aminopropyl)ethylamino]- Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of amines and amino alcohols. Both homogeneous and heterogeneous catalysts are employed in various synthetic strategies.
In the context of reductive amination, transition metal catalysts such as nickel, palladium, platinum, and rhodium are widely used for the hydrogenation of the imine intermediate. For instance, the reduction of N-(2-cyanoethyl)-N-ethylethanolamine to "Ethanol, 2-[(3-aminopropyl)ethylamino]-" is effectively catalyzed by Raney nickel or cobalt.
The "hydrogen borrowing" or "hydrogen transfer" methodology has emerged as a green and atom-economical method for the N-alkylation of amines using alcohols as alkylating agents. In this approach, a catalyst, typically based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This strategy could be applied to the ethylation of N-(3-aminopropyl)ethanolamine using ethanol as the ethylating agent.
| Reaction Type | Catalyst | Substrates | Product | Key Advantage |
| Reductive Amination | Raney Nickel | N-Ethylethanolamine, Acrylonitrile | Ethanol, 2-[(3-aminopropyl)ethylamino]- | High efficiency for nitrile reduction |
| N-Alkylation (Hydrogen Borrowing) | Ru or Ir complex | N-(3-Aminopropyl)ethanolamine, Ethanol | Ethanol, 2-[(3-aminopropyl)ethylamino]- | Atom economical, water as byproduct |
| Amination | Zeolites | Ethanolamine, Ethylamine | N-Ethylethanolamine | Shape selectivity, reusability |
Table 4: Catalytic Systems in Aminoethanol Synthesis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-aminopropyl(ethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-2-9(6-7-10)5-3-4-8/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGNBVSSNFUJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655490 | |
| Record name | 2-[(3-Aminopropyl)(ethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14435-53-1 | |
| Record name | 2-[(3-Aminopropyl)(ethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Ethanol, 2 3 Aminopropyl Ethylamino
Hydrolysis and Condensation Kinetics of Aminoalcohol Derivatives
While specific kinetic studies on the hydrolysis and condensation of Ethanol (B145695), 2-[(3-aminopropyl)ethylamino]- are not extensively documented in the literature, its reactivity can be inferred from the known behavior of its constituent functional groups.
Hydrolysis: The parent molecule itself, containing only amine and alcohol functionalities linked by an alkyl chain, is stable towards hydrolysis. However, derivatives of this compound, such as esters, amides, or imines formed via its functional groups, would be susceptible to hydrolysis. For instance, an ester derivative formed at the hydroxyl group would undergo acid- or base-catalyzed hydrolysis to regenerate the alcohol. The kinetics of such reactions are well-established, typically following first or second-order rate laws depending on the conditions. Similarly, imines formed from the condensation of the primary amine group would hydrolyze back to the amine and the corresponding carbonyl compound, a reaction that is often acid-catalyzed.
Condensation: The amine and alcohol groups of Ethanol, 2-[(3-aminopropyl)ethylamino]- are active sites for condensation reactions.
Reaction with Carbonyl Compounds: The primary and secondary amine groups can react with aldehydes and ketones. The reaction of the primary amine with a carbonyl compound proceeds via a nucleophilic addition to form a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form an imine (Schiff base). wikipedia.org Secondary amines react similarly to form an unstable hemiaminal, which can then eliminate water to form an enamine if an α-proton is available on the carbonyl compound. wikipedia.org These reactions are typically reversible and are often driven to completion by the removal of water. wikipedia.org
Reaction with Carboxylic Acids and Derivatives: The primary amine, secondary amine, and hydroxyl group can all react with carboxylic acids and their derivatives (like acyl chlorides or anhydrides) in acylation reactions to form amides and esters, respectively.
Mannich-type Reactions: The presence of both an amine and an active hydrogen source makes this molecule a candidate for reactions like the Kabachnik–Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound. researchgate.net
The kinetics of these condensation reactions are influenced by factors such as the nature of the reactants, solvent, temperature, and the presence of catalysts.
Ligand Chemistry and Metal Complexation Studies involving Ethanol, 2-[(3-aminopropyl)ethylamino]-
The presence of two nitrogen atoms and one oxygen atom makes Ethanol, 2-[(3-aminopropyl)ethylamino]- an effective chelating ligand for a variety of metal ions. Aminoalcohols are versatile ligands that form coordination compounds with most metal ions, acting as N and O-donors. researchgate.net
Ethanol, 2-[(3-aminopropyl)ethylamino]- is a potentially tridentate ligand, capable of coordinating to a central metal ion through its primary amine nitrogen, secondary amine nitrogen, and the hydroxyl oxygen. wikipedia.org This N,N,O-donor set allows the formation of stable five- and six-membered chelate rings upon complexation, which is entropically favored.
The coordination can occur in several modes:
Tridentate (N,N,O): This is the most common and stable coordination mode, where all three donor atoms bind to a single metal center. Depending on the geometric constraints of the metal ion, the ligand can coordinate in a facial (fac) or meridional (mer) arrangement around an octahedral metal center. wikipedia.org
Bidentate (N,N): The two nitrogen atoms can coordinate to the metal, leaving the hydroxyl group uncoordinated.
Bidentate (N,O): Either the primary or secondary amine nitrogen can coordinate along with the hydroxyl oxygen.
Bridging Ligand: The ligand can bridge two or more metal centers, with different donor atoms coordinating to different metals.
The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent, and the presence of other competing ligands.
The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—govern the spontaneity and stability of the complexation reaction.
ΔG: A negative ΔG indicates a spontaneous complexation process. It is related to the stability constant by the equation ΔG = -RTln(β).
ΔH: The enthalpy change reflects the heat absorbed or released during the formation of metal-ligand bonds. nih.gov For many complexation reactions involving N- and O-donor ligands, the process is exothermic (negative ΔH). nih.gov
The table below shows thermodynamic data for the complexation of silver(I) with various monoamines, illustrating the typical enthalpy and entropy effects.
| Ligand | log β₁ | ΔG₁ (kJ mol⁻¹) | ΔH₁ (kJ mol⁻¹) | TΔS₁ (kJ mol⁻¹) |
|---|
Data for Ag(I) complexes in acetonitrile at 298.15 K. nih.gov
Metal complexes derived from aminoalcohol ligands, particularly copper complexes, have demonstrated significant catalytic activity in a range of oxidation reactions. mdpi.comnih.govnih.gov These systems often serve as functional models for copper-containing enzymes like galactose oxidase. nih.govnih.gov
Complexes of copper with aminoalcohols have been shown to be effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. nih.govnih.govacs.org For example, tetranuclear copper(II) complexes with aminoalcohol ligands exhibit phenoxazinone synthase-like activity, catalyzing the aerobic oxidation of o-aminophenol. mdpi.com The catalytic cycle often involves the formation of a copper-superoxo intermediate which facilitates the abstraction of a hydrogen atom from the alcohol's hydroxyl group. mdpi.com
The catalytic performance is influenced by the structure of the ligand, the nuclearity of the copper complex (mono-, di-, or polynuclear), and the reaction conditions. mdpi.comnih.gov The presence of both amine and alcohol functionalities in the ligand scaffold can stabilize different oxidation states of the metal and facilitate substrate binding, enhancing catalytic efficiency. nih.gov For instance, copper(I) complexes, when paired with nitroxyl radicals like TEMPO or ABNO, are highly effective catalysts for the aerobic oxidation of a broad range of primary and secondary alcohols. acs.org
Intramolecular and Intermolecular Interactions: Hydrogen Bonding and Conformational Dynamics
The presence of O-H and N-H bonds allows Ethanol, 2-[(3-aminopropyl)ethylamino]- to act as a hydrogen bond donor, while the lone pairs on the oxygen and nitrogen atoms allow it to act as a hydrogen bond acceptor. These interactions significantly influence its physical properties and conformational preferences.
Hydrogen Bonding:
Intermolecular: In the condensed phase, extensive intermolecular hydrogen bonds will exist, forming a complex network. O-H···N, N-H···O, N-H···N, and O-H···O interactions are all possible, leading to a high boiling point and viscosity. These interactions are crucial in determining the solid-state structure of the compound and its derivatives. nih.gov
Intramolecular: The flexible alkyl chains allow the molecule to adopt conformations that facilitate intramolecular hydrogen bonding. A particularly stable arrangement involves the formation of a hydrogen bond between the terminal hydroxyl group and one of the nitrogen atoms (O-H···N), or between an N-H group and the oxygen atom (N-H···O). The N-H···O bond is generally weaker than the O-H···N bond. nih.gov The strength of these intramolecular hydrogen bonds can be investigated using spectroscopic techniques like IR and NMR. nih.govmdpi.com
Conformational Dynamics: The molecule possesses multiple single bonds, allowing for considerable conformational flexibility. The rotation around the C-C, C-N, and C-O bonds leads to a variety of possible conformers. The relative energies of these conformers are determined by a balance of steric hindrance, torsional strain, and stabilizing intramolecular hydrogen bonds. Specific computational or spectroscopic studies would be required to determine the lowest energy conformers and the energy barriers for interconversion. Studies on simpler aminoalcohols like 3-amino-1-propanol have investigated the influence of alkylation on the strength of intramolecular hydrogen bonds, providing a model for understanding the conformational behavior of more complex derivatives. nih.gov
Reaction Mechanisms of Derivatization and Functionalization
The primary amine, secondary amine, and hydroxyl groups are all sites for chemical modification, allowing for the synthesis of a wide array of derivatives. khanacademy.org The chemoselectivity of these reactions can often be controlled by careful choice of reagents and reaction conditions.
Reactions of the Amine Groups: Both the primary and secondary amines are nucleophilic and basic. They can undergo:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. The primary amine is generally more reactive and less sterically hindered than the secondary amine.
Alkylation: Reaction with alkyl halides leads to N-alkylation. This can be difficult to control, often leading to mixtures of products, including quaternary ammonium salts.
Reaction with Isocyanates/Isothiocyanates: Forms substituted ureas and thioureas, respectively.
Derivatization for Analysis: For analytical purposes, primary and secondary amines are often derivatized to introduce a chromophore or fluorophore. thermofisher.com Common reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (OPA), and dansyl chloride. thermofisher.comlibretexts.org
Reactions of the Hydroxyl Group: The primary alcohol can be functionalized through:
Esterification: Reaction with a carboxylic acid (Fischer esterification) or, more efficiently, with an acyl chloride or anhydride, produces an ester.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) forms an ether.
Oxidation: Mild oxidizing agents can convert the primary alcohol to an aldehyde, while stronger agents will yield a carboxylic acid.
Silylation: Reaction with silylating agents (e.g., trimethylsilyl chloride) protects the hydroxyl group as a silyl ether. nih.gov
The table below summarizes common derivatization reagents for the functional groups present in Ethanol, 2-[(3-aminopropyl)ethylamino]-.
| Functional Group | Reaction Type | Reagent Examples | Product Type |
|---|
Acid-Base Properties and Protonation Equilibria
No experimental studies detailing the acid-base properties and protonation equilibria of "Ethanol, 2-[(3-aminopropyl)ethylamino]-" were identified. This compound possesses three potential protonation sites: a primary amine, a secondary amine, and a hydroxyl group. The basicity of the amino groups and the acidity of the hydroxyl group would be characterized by their respective pKa values.
In the absence of experimental data, theoretical predictions can be made based on the electronic effects of the substituent groups. The ethyl and 3-aminopropyl groups attached to the central nitrogen atom are electron-donating, which would be expected to increase the basicity of the secondary amine compared to a simple secondary amine. The primary amine at the end of the propyl chain would also exhibit typical basicity. The hydroxyl group is expected to be weakly acidic, similar to other alcohols.
A comprehensive understanding of the protonation equilibria would require potentiometric titrations or spectroscopic methods to determine the macroscopic and microscopic protonation constants. Such data would reveal the specific order and cooperativity of protonation at the different basic sites.
Thermal Decomposition Pathways and Stability Studies
Specific studies on the thermal decomposition pathways and stability of "Ethanol, 2-[(3-aminopropyl)ethylamino]-" were not found in the surveyed literature. Thermal stability studies, typically conducted using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to determine the decomposition temperature and energetic profile of the molecule's breakdown.
The decomposition of such a molecule would likely involve complex multi-step reactions. Potential decomposition pathways could include:
C-N bond cleavage: Scission of the bonds connecting the ethyl or aminopropyl groups to the central nitrogen atom.
C-C bond cleavage: Fragmentation of the propyl or ethyl chains.
Dehydration: Elimination of a water molecule from the ethanol moiety.
Deamination: Loss of the primary amino group.
The identification of the resulting degradation products, which would require analytical techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, is crucial for elucidating the precise decomposition mechanisms. Without experimental data, any proposed pathway remains speculative.
Advanced Spectroscopic and Structural Characterization Techniques for Ethanol, 2 3 Aminopropyl Ethylamino
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.
NMR spectroscopy is a powerful non-invasive analytical tool that provides detailed information about the chemical structure and dynamics of molecules in solution. miamioh.edu For a molecule like Ethanol (B145695), 2-[(3-aminopropyl)ethylamino]-, with its flexible aliphatic chains and multiple nitrogen environments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all proton and carbon signals.
The structure of Ethanol, 2-[(3-aminopropyl)ethylamino]- contains seven unique carbon environments and several distinct proton environments. The predicted chemical shifts are based on the presence of electron-withdrawing amino and hydroxyl groups, which deshield adjacent nuclei, causing them to resonate at higher chemical shifts (downfield).
Predicted ¹H NMR Data: The proton NMR spectrum is expected to show complex multiplets due to spin-spin coupling between adjacent non-equivalent protons. The integration of each signal corresponds to the number of protons in that specific environment.
Predicted ¹³C NMR Data: The ¹³C NMR spectrum will display seven distinct signals, as each carbon atom resides in a unique chemical environment. The chemical shifts are predicted based on established values for similar aliphatic amines and alcohols. sibran.ruresearchgate.net Carbons directly bonded to nitrogen or oxygen atoms are expected to appear at the most downfield positions.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for Ethanol, 2-[(3-aminopropyl)ethylamino]-
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| a | ~1.05 | Triplet (t) | 3H | ~12.0 |
| b | ~2.60 | Quartet (q) | 2H | ~48.0 |
| c | ~2.70 | Triplet (t) | 2H | ~50.0 |
| d | ~3.65 | Triplet (t) | 2H | ~59.0 |
| e | ~2.75 | Triplet (t) | 2H | ~49.0 |
| f | ~1.70 | Quintet (quin) | 2H | ~28.0 |
| g | ~2.80 | Triplet (t) | 2H | ~40.0 |
| -NH (propyl) | Variable, broad | Singlet (s) | 1H | - |
| -NH₂ | Variable, broad | Singlet (s) | 2H | - |
| -OH | Variable, broad | Singlet (s) | 1H | - |
Note: Chemical shifts of protons on heteroatoms (N-H, O-H) are variable and depend on solvent, concentration, and temperature. They often appear as broad singlets.
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. ethz.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sciencepublishinggroup.comresearchgate.net For Ethanol, 2-[(3-aminopropyl)ethylamino]-, a COSY spectrum would be expected to show cross-peaks confirming the following connectivities:
Protons a <=> Protons b (within the ethyl group).
Protons c <=> Protons d (within the hydroxyethyl group).
Protons e <=> Protons f (within the propyl chain).
Protons f <=> Protons g (within the propyl chain).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). pressbooks.pub An HSQC spectrum would definitively link the proton and carbon assignments predicted in Table 1. For example, it would show a cross-peak between the proton signal at ~1.05 ppm (a) and the carbon signal at ~12.0 ppm (a).
Protons b (on the ethyl group) to carbons c and e across the central nitrogen atom, confirming the N-ethyl and N-propyl connections.
Protons d (next to the hydroxyl group) to carbon c , confirming the structure of the ethanolamine (B43304) moiety.
Protons g (next to the primary amine) to carbons e and f , confirming the 1,3-propanediamine backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. arxiv.org For a flexible molecule like this, NOESY can provide insights into its preferred three-dimensional conformation in solution. beilstein-journals.orgnih.govacs.orgnih.gov For example, observing NOE cross-peaks between protons of the ethyl group (a , b ) and protons on the propyl chain (e , f ) could indicate folding of the molecule that brings these groups into close proximity.
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. acs.org This technique is invaluable for studying reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. researchgate.netnih.gov
A hypothetical synthesis of Ethanol, 2-[(3-aminopropyl)ethylamino]- could involve the reaction of N-ethyl-1,3-propanediamine with ethylene oxide. By conducting this reaction within an NMR spectrometer, one could:
Track the disappearance of the reactant signals over time.
Observe the simultaneous appearance and increase in intensity of the product's characteristic signals, as detailed in Table 1.
Quantify the concentration of reactants and products at various time points to determine the reaction rate and order. acs.org
Identify any short-lived intermediates that might form during the reaction, which would be difficult to isolate and characterize using conventional methods. chemrxiv.orgcardiff.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For Ethanol, 2-[(3-aminopropyl)ethylamino]- (molecular formula C₇H₁₈N₂O), HRMS would be used to confirm this composition.
Molecular Formula: C₇H₁₈N₂O
Monoisotopic Mass: 146.14191 Da
Expected [M+H]⁺ Ion: In positive-ion mode ESI-HRMS, the compound would be detected as its protonated form, [C₇H₁₉N₂O]⁺, with a predicted m/z of 147.14974 .
The experimental observation of an ion at this precise m/z value would provide strong evidence for the assigned elemental formula.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 147.1) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to provide detailed structural information.
Aliphatic amines characteristically fragment via alpha-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. miamioh.edulibretexts.orgyoutube.com This process is driven by the formation of a stable, resonance-stabilized iminium cation. libretexts.org For Ethanol, 2-[(3-aminopropyl)ethylamino]-, several alpha-cleavage pathways are possible, leading to a predictable set of fragment ions.
Interactive Table 2: Predicted MS/MS Fragmentation Data for [C₇H₁₉N₂O]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Fragmentation Pathway |
| 147.1 | 118.1 | C₂H₅• (29 Da) | Alpha-cleavage with loss of the ethyl radical. |
| 147.1 | 101.1 | CH₂CH₂OH• (45 Da) | Alpha-cleavage with loss of the hydroxyethyl radical. |
| 147.1 | 88.1 | C₃H₆NH₂• (58 Da) | Alpha-cleavage with loss of the aminopropyl radical. |
| 147.1 | 74.1 | C₄H₉N• (71 Da) | Alpha-cleavage adjacent to the primary amine with loss of the N-ethyl-aminoethyl radical. |
| 147.1 | 129.1 | H₂O (18 Da) | Loss of water from the hydroxyl group. |
Note: The relative intensities of these fragments would depend on the collision energy and the relative stability of the resulting ions and neutral radicals.
The fragmentation pattern, particularly the characteristic alpha-cleavages around the nitrogen atoms, would serve as a molecular fingerprint, confirming the connectivity of the ethyl, hydroxyethyl, and aminopropyl groups to the central nitrogen atoms.
Hyphenated Techniques (e.g., GC-MS, LC-MS) in Analysis of Derivatives
Due to the low volatility and high polarity of Ethanol, 2-[(3-aminopropyl)ethylamino]-, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. vt.edu Therefore, derivatization is a necessary step to enhance its volatility and thermal stability. libretexts.orgsigmaaldrich.com Common derivatization strategies for the amine and alcohol functional groups present in the molecule include silylation and acylation. libretexts.org
Silylation , which involves the replacement of active hydrogens with a silyl group (e.g., trimethylsilyl, TMS), is a widely used method. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.com The derivatization reaction can be optimized by considering parameters like temperature, reaction time, and reagent concentration. sigmaaldrich.com
Acylation is another robust derivatization technique where an acyl group is introduced. libretexts.org For instance, trifluoroacetic anhydride can be used to form trifluoroacetylated derivatives of related N-alkyl-1,3-propanediamines, which are then amenable to GC-MS analysis. researchgate.net
The mass spectrometry (MS) analysis of these derivatives provides valuable structural information through characteristic fragmentation patterns. For aliphatic amines, α-cleavage of an alkyl radical is a predominant fragmentation mode. miamioh.edu The molecular ion peak for a monoamine will be an odd number. miamioh.edu For alcohols, the molecular ion is often small or absent, with cleavage of the C-C bond adjacent to the oxygen being a common fragmentation pathway. libretexts.org
Liquid chromatography-mass spectrometry (LC-MS) offers an alternative for the analysis of less volatile compounds. For the analysis of related diamines, such as N-methyl-1,3-propanediamine, an isotope dilution LC-MS/MS method has been developed. nih.gov This method involves derivatization with pentafluoropropionic acid anhydride (PFPA) to form an N,N'-bis(pentafluoroacyl) derivative, which is then analyzed using negative ion electrospray ionization. nih.gov
Below is a hypothetical data table illustrating the expected mass-to-charge ratios (m/z) of significant fragments for a di-TMS derivative of Ethanol, 2-[(3-aminopropyl)ethylamino]-.
| Fragment | Proposed Structure | Expected m/z |
| Molecular Ion [M]+ | C11H30N2OSi2 | 262 |
| [M-CH3]+ | C10H27N2OSi2 | 247 |
| α-cleavage (loss of C3H6NSi) | C8H21NOSi | 175 |
| α-cleavage (loss of C2H4OSi) | C9H23N2Si | 187 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of Ethanol, 2-[(3-aminopropyl)ethylamino]-. chemicalbook.com
The IR and Raman spectra of Ethanol, 2-[(3-aminopropyl)ethylamino]- are characterized by absorption bands corresponding to its primary amine, secondary amine, hydroxyl, and aliphatic C-H groups.
The key vibrational frequencies are summarized in the table below:
| Functional Group | Vibrational Mode | Typical IR Frequency (cm-1) | Typical Raman Frequency (cm-1) |
| O-H (Alcohol) | Stretching (H-bonded) | 3500-3200 (broad) | 3363 (weak) |
| N-H (Amine) | Stretching | 3550-3060 | 3066 (medium) |
| C-H (Alkane) | Stretching | 3000-2850 | 2966, 2900 (strong) |
| N-H (Amine) | Bending | 1640-1550 | 1569 (weak), 1516 (medium) |
| C-H (Alkane) | Bending/Scissoring | 1470-1450 | 1473 (strong) |
| C-O (Alcohol) | Stretching | 1300-1000 | |
| C-N (Amine) | Stretching | 1250-1000 |
The broad O-H stretching band in the IR spectrum is indicative of hydrogen bonding. uc.edu The N-H stretching vibrations of the primary and secondary amine groups are also prominent. uc.edu The region between 3000 and 2850 cm-1 is dominated by the C-H stretching vibrations of the alkyl backbone. libretexts.org The fingerprint region (below 1500 cm-1) contains a complex series of bands corresponding to various bending and stretching vibrations, including C-O and C-N stretches. libretexts.org
While detailed conformational analysis via vibrational signatures for this specific molecule is not widely published, the principles can be applied. The rotational isomers (conformers) of molecules like diamines and amino alcohols can give rise to distinct vibrational frequencies. The bands in the fingerprint region of the IR and Raman spectra are particularly sensitive to conformational changes. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify and quantify the different conformers present at equilibrium. For example, changes in the C-C and C-N stretching regions could indicate different gauche and anti conformations of the propylene and ethylene backbones.
Electronic Spectroscopy: UV-Vis for Chromophoric Analysis and Reaction Monitoring
Ethanol, 2-[(3-aminopropyl)ethylamino]- is an aliphatic amine and alcohol, and as such, it does not possess any strong chromophores that absorb in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. nih.gov Saturated amines and alcohols typically have their electronic transitions in the far UV region, which is not accessible with standard UV-Vis spectrophotometers. masterorganicchemistry.com
For UV-Vis analysis to be a viable technique for quantification or reaction monitoring, derivatization is necessary to introduce a chromophoric moiety. A common derivatizing agent for amines is 4-chloro-7-nitrobenzofurazan (chloro-NBD). nih.gov This reagent reacts with primary and secondary amines to form highly colored products that have a strong absorbance in the visible region, typically around 470 nm. nih.gov This approach would allow for the sensitive detection and quantification of Ethanol, 2-[(3-aminopropyl)ethylamino]- using a UV-Vis spectrophotometer.
The derivatization reaction can be monitored over time using UV-Vis spectroscopy by observing the increase in absorbance at the λmax of the product. This makes it a useful tool for kinetic studies of the derivatization reaction itself.
X-Ray Crystallography for Solid-State Structure Determination
As of the current literature, there is no publicly available X-ray crystal structure for Ethanol, 2-[(3-aminopropyl)ethylamino]-. This is likely because the compound is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging. lookchem.com To obtain a crystal structure, it would be necessary to form a solid derivative, such as a salt with a suitable acid, that is amenable to crystallization. If a suitable crystal were obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Chromatographic Methodologies for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of Ethanol, 2-[(3-aminopropyl)ethylamino]- and for analyzing it in complex mixtures.
Gas Chromatography (GC) , as mentioned previously, requires derivatization to analyze this polar compound. vt.edu Once derivatized, GC with a flame ionization detector (FID) can be used for quantitative analysis and purity assessment. The use of a high-resolution capillary column would allow for the separation of the derivatized target compound from any impurities.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar compounds like Ethanol, 2-[(3-aminopropyl)ethylamino]- without the need for derivatization. A reverse-phase HPLC method could be developed using a C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For compounds that are not retained well on traditional C18 columns, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative. Detection can be achieved using a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), or by derivatization for UV-Vis detection as described earlier.
The table below summarizes the chromatographic conditions that could be employed for the analysis of Ethanol, 2-[(3-aminopropyl)ethylamino]-.
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Comments |
| GC (after derivatization) | Capillary column (e.g., DB-5) | Helium | FID, MS | Derivatization (silylation or acylation) is required. |
| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water with acid modifier | ELSD, CAD, UV-Vis (with derivatization) | Suitable for direct analysis of the polar compound. |
| HPLC (HILIC) | HILIC phase | Acetonitrile/Water | ELSD, CAD, UV-Vis (with derivatization) | Alternative for highly polar compounds. |
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, the inherent polarity and low volatility of "Ethanol, 2-[(3-aminopropyl)ethylamino]-" present significant challenges for direct GC analysis. The presence of active hydrogens on the amine and hydroxyl groups can lead to poor peak shape, tailing, and potential decomposition in the hot injector port. To overcome these issues, derivatization is a mandatory step prior to GC analysis.
The development of a robust GC method involves careful optimization of several parameters, including the derivatization procedure, column selection, and temperature programming. A common approach for derivatizing compounds with active hydrogens is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to replace the active hydrogens with less polar trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.
The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of derivatized amines. The optimization of the temperature program, including the initial temperature, ramp rate, and final temperature, is crucial for resolving the analyte from other components in the sample matrix. A hypothetical optimized GC method for the analysis of silylated "Ethanol, 2-[(3-aminopropyl)ethylamino]-" is presented in the table below.
Table 1: Hypothetical Optimized GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 100 °C (hold for 2 min) |
| Ramp: 15 °C/min to 280 °C | |
| Final hold: 5 min at 280 °C | |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Mass Range | m/z 50-500 |
Detailed research findings from studies on similar polyamines indicate that such optimized methods can achieve low detection limits and good reproducibility. The use of a mass spectrometer as a detector allows for positive identification of the derivatized compound based on its characteristic fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of "Ethanol, 2-[(3-aminopropyl)ethylamino]-", particularly as it can be performed without the need for derivatization in some cases. However, due to the polar nature of the analyte, retention on traditional reversed-phase (e.g., C18) columns can be poor. Several HPLC modes can be explored for the successful analysis of this compound.
Reversed-Phase HPLC with Ion-Pairing: To enhance retention on a C18 column, an ion-pairing agent can be added to the mobile phase. An acidic ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can form an ion pair with the protonated amine groups of the analyte, increasing its hydrophobicity and retention.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This technique allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography.
Cation-Exchange Chromatography: Given the basic nature of the amine groups, cation-exchange chromatography is another viable approach. In this mode, the positively charged analyte interacts with a negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.
The following table outlines hypothetical HPLC conditions for the analysis of "Ethanol, 2-[(3-aminopropyl)ethylamino]-" using a reversed-phase method with derivatization for UV or fluorescence detection.
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis (after derivatization) or Fluorescence (after derivatization) |
| Injection Volume | 10 µL |
Research on the HPLC analysis of similar aliphatic amines has demonstrated that these methods can provide excellent sensitivity and resolution. The choice of detector will depend on whether derivatization is employed to introduce a chromophore or fluorophore.
Advanced Derivatization Strategies for Enhanced Detection and Separation
Derivatization plays a crucial role in the analysis of "Ethanol, 2-[(3-aminopropyl)ethylamino]-" by both GC and HPLC, serving to improve volatility, thermal stability, and detectability.
For Gas Chromatography: As previously mentioned, silylation is a primary derivatization technique for GC analysis. In addition to BSTFA and MSTFA, other silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form more stable tert-butyldimethylsilyl (TBDMS) derivatives. Another common strategy is acylation, using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), which react with the amine and hydroxyl groups to form less polar and more volatile derivatives.
For High-Performance Liquid Chromatography: For HPLC, derivatization is primarily employed to introduce a chromophoric or fluorophoric tag to the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. Common derivatization reagents for primary and secondary amines in HPLC include:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form derivatives that are fluorescent and have strong UV absorbance.
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. This method is highly sensitive but does not react with secondary amines alone.
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the presence of other interfering substances.
Table 3: Common Derivatization Reagents and Their Applications
| Derivatization Reagent | Target Functional Groups | Analytical Technique | Purpose |
|---|---|---|---|
| BSTFA, MSTFA | -OH, -NH, -NH2 | GC | Increase volatility and thermal stability |
| TFAA, PFPA | -OH, -NH, -NH2 | GC | Increase volatility and thermal stability |
| Dansyl Chloride | -NH, -NH2 | HPLC | Add a fluorescent tag for detection |
| FMOC-Cl | -NH, -NH2 | HPLC | Add a fluorescent and UV-active tag |
Theoretical and Computational Studies of Ethanol, 2 3 Aminopropyl Ethylamino
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools in computational chemistry for investigating the electronic structure and reactivity of molecules. rti.orglibretexts.org These methods, which are based on the principles of quantum mechanics, can provide valuable insights into molecular properties without the need for empirical data.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. electrochemsci.org For a molecule like Ethanol (B145695), 2-[(3-aminopropyl)ethylamino]-, DFT would be employed to determine its most stable three-dimensional structure (molecular geometry) by finding the arrangement of atoms that corresponds to the lowest energy state.
In studies of related amino alcohols and diamines, DFT calculations are routinely used to predict key geometric parameters. These parameters for analogous molecules can offer an approximation of what might be expected for the target compound.
Table 1: Representative DFT-Calculated Geometric Parameters for a Generic Diamine Structure This table is illustrative and not based on specific data for Ethanol, 2-[(3-aminopropyl)ethylamino]-.
| Parameter | Typical Value Range |
|---|---|
| C-N Bond Length | 1.45 - 1.48 Å |
| C-C Bond Length | 1.52 - 1.55 Å |
| C-O Bond Length | 1.42 - 1.45 Å |
| N-H Bond Length | 1.01 - 1.03 Å |
| O-H Bond Length | 0.96 - 0.98 Å |
| C-N-C Bond Angle | 110° - 115° |
| C-C-N Bond Angle | 110° - 114° |
The total energy calculated by DFT is also crucial for comparing the stability of different possible conformations of the molecule.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. rti.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate electronic properties. For a molecule with multiple functional groups like Ethanol, 2-[(3-aminopropyl)ethylamino]-, ab initio calculations would be valuable for accurately determining properties like ionization potential and electron affinity, which are fundamental to its reactivity. Research on similar small amines and alcohols has demonstrated the utility of these methods in understanding their electronic behavior. nih.gov
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons and the chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.
For a molecule like Ethanol, 2-[(3-aminopropyl)ethylamino]-, the nitrogen atoms of the amine groups and the oxygen of the hydroxyl group would be expected to be regions of high electron density, making them likely sites for electrophilic attack. The distribution of partial atomic charges, which can also be calculated, would further elucidate the reactive sites within the molecule. In studies of amino acid derivatives, for instance, the amino groups are identified as primary sites for electron donation. electrochemsci.org
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule such as Ethanol, 2-[(3-aminopropyl)ethylamino]-, MD simulations are essential for exploring its conformational landscape—the full range of shapes the molecule can adopt by rotation around its single bonds.
These simulations can reveal the most populated conformations in different environments, such as in a vacuum or in a solvent like water. The presence of intramolecular hydrogen bonding, for example between the hydroxyl group and one of the amine groups, would be a key feature to investigate as it can significantly influence the molecule's shape and properties. nih.gov Conformational analysis of similar flexible diamines has been a subject of computational studies, highlighting the complexity of their potential energy surfaces. rti.org
Computational Modeling of Reaction Pathways, Transition States, and Reaction Kinetics
A significant application of computational chemistry is the study of chemical reactions. libretexts.org By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate.
For Ethanol, 2-[(3-aminopropyl)ethylamino]-, computational modeling could be used to study various reactions, such as its role as a nucleophile, its reactions with acids and bases, or its potential degradation pathways. For example, the protonation of the two distinct amine groups could be modeled to determine their relative basicities (pKa values). Studies on the dissociation constants of similar amines have utilized computational methods to complement experimental results. mdpi.com The kinetics of reactions involving related amines, such as their interaction with CO2, have also been investigated using computational models.
Solvation Models and Their Impact on Molecular Properties and Reactivity
Explicit Solvation Models: These models treat solvent molecules individually. A number of solvent molecules are placed around the solute molecule, and their interactions are calculated using quantum mechanics or molecular mechanics. This approach provides a detailed picture of the local solvent structure, including hydrogen bonding. For "Ethanol, 2-[(3-aminopropyl)ethylamino]-," explicit models would be particularly useful in analyzing the specific hydrogen bond interactions between the hydroxyl and amino groups of the solute and the surrounding water or other protic solvent molecules.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. While less computationally intensive than explicit models, they effectively capture the bulk electrostatic effects of the solvent. The Conductor-like Screening Model (COSMO) is a widely used implicit solvation model. mpg.de Research on aliphatic amines has utilized COSMO to investigate the influence of the aqueous phase on their acid-base properties. mpg.de Such models can predict how the polarity of the solvent would influence the protonation states of the amino groups in "Ethanol, 2-[(3-aminopropyl)ethylamino]-," which in turn affects its basicity and nucleophilicity.
The choice of solvation model can significantly impact the predicted molecular properties. For instance, the calculated Gibbs free energy of solvation, which determines the solubility of a compound, can vary with the model used. Studies on similar molecules have shown that the solubility in different solvents is influenced by factors such as polarity and the hydrogen-bond acceptor basicity of the solvent. researchgate.net For "Ethanol, 2-[(3-aminopropyl)ethylamino]-," a combination of explicit and implicit models would likely provide the most accurate prediction of its behavior in solution.
Impact on Molecular Properties and Reactivity:
Conformational Stability: In the gas phase, the molecule may adopt a folded conformation due to intramolecular hydrogen bonding. In a polar solvent, intermolecular hydrogen bonds with the solvent can compete with and disrupt these intramolecular interactions, leading to a more extended conformation.
Basicity: The basicity of the amino groups is strongly influenced by solvation. ncert.nic.in Polar solvents can stabilize the protonated form of the amine through hydrogen bonding, thereby increasing its basicity compared to the gas phase. mpg.dencert.nic.in The relative basicity of the primary and secondary amino groups in "Ethanol, 2-[(3-aminopropyl)ethylamino]-" would also be affected by the solvent environment.
Reactivity: The reactivity of the hydroxyl and amino groups as nucleophiles is modulated by solvation. Hydrogen bonding from protic solvents can decrease the nucleophilicity of the lone pairs on the nitrogen and oxygen atoms by lowering their energy.
A theoretical study on aliphatic amines demonstrated that their acid-base properties change during the formation of films at an air/water interface, highlighting the significant role of the solvent environment. mpg.de The study found that the surface pKb values of amines increase, indicating a decrease in basicity in this environment. mpg.de While there was little dependence on the alkyl chain length for aliphatic amines, the presence of the hydroxyl group in "Ethanol, 2-[(3-aminopropyl)ethylamino]-" would introduce additional complexity to its behavior at interfaces. mpg.de
| Property | Impact of Solvation | Relevant Solvation Model Type |
| Conformational Stability | Can shift equilibrium towards more extended conformations in polar solvents. | Explicit and Implicit |
| Basicity (pKb) | Generally increases in polar, protic solvents due to stabilization of the conjugate acid. mpg.dencert.nic.in | Implicit (for bulk effects), Explicit (for specific H-bonding) |
| Nucleophilicity | Can be reduced in protic solvents due to hydrogen bonding to lone pairs. | Explicit |
| Solubility | Dependent on the balance of interactions between solute-solvent and solvent-solvent molecules. researchgate.net | Implicit (COSMO-RS), Explicit |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Analogues (focus on chemical behaviors)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For analogues of "Ethanol, 2-[(3-aminopropyl)ethylamino]-," QSPR models can be particularly valuable for predicting chemical behaviors like basicity, boiling point, and density without the need for experimental measurements.
The development of a QSPR model for aliphatic amines, which are structural analogues of "Ethanol, 2-[(3-aminopropyl)ethylamino]-," typically involves the following steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For example, a QSPR model for the density of amines was developed using a dataset of over 140 amines. nih.gov
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. For aliphatic amines, descriptors can include the number of carbon atoms, the sum of carbon number effects, and indices related to polarizability. nih.govacs.org Simplified Molecular Input Line Entry System (SMILES) can be used to calculate descriptors like intrinsic density and hydrogen bond acidity. nih.gov
Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property. The predictive power of the model is then assessed using internal and external validation techniques.
A study on the physicochemical properties of aliphatic amines proposed a general equation to predict properties based on six parameters: the number of carbon atoms (n), the sum of carbon number effects (SCNE), the difference in the atomic orbital electronegativity index (ΔAOEI), the polarizability effect index (PEI), the average polarizability effect index (APEI), and the N atomic influence factor (GN). nih.gov This approach demonstrates that both nonlinear and linear changes in the properties of aliphatic amines can be accurately estimated. nih.gov
For analogues of "Ethanol, 2-[(3-aminopropyl)ethylamino]-," a QSPR model focused on chemical behavior could predict properties such as:
Basicity (pKb): The basicity of amines is related to their structure, with electron-releasing groups generally increasing basicity. ncert.nic.in A QSPR model could quantify the influence of different substituents on the alkyl chain or at the nitrogen atoms on the pKb values.
Reactivity: Descriptors related to the electronic properties of the molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), could be used to develop models that predict the reactivity of the amino and hydroxyl groups in various reactions.
Solubility: The solubility of lower aliphatic amines in water decreases as the size of the hydrophobic alkyl part increases. ncert.nic.in QSPR models can capture these trends and predict the solubility of new analogues.
The development of such models would facilitate the efficient screening of virtual libraries of "Ethanol, 2-[(3-aminopropyl)ethylamino]-" analogues to identify compounds with desired chemical properties for various applications.
| Predicted Property | Relevant Structural Descriptors | Significance for Chemical Behavior |
| Basicity (pKb) | Electronic descriptors (e.g., partial charges on N atoms), topological indices, polarizability indices. nih.gov | Determines the extent of protonation at a given pH, influencing solubility, and reactivity. ncert.nic.in |
| Boiling Point | Molecular weight, van der Waals surface area, descriptors related to hydrogen bonding capacity. | Indicates the strength of intermolecular forces. |
| Density | Intrinsic density (molecular weight/molecular volume), hydrogen bond acidity, sum of intrinsic state values. nih.gov | A fundamental physical property relevant to material handling and process design. |
| Reactivity (e.g., nucleophilicity) | HOMO/LUMO energies, Fukui functions. | Predicts the susceptibility of the molecule to electrophilic or nucleophilic attack. |
Applications of Ethanol, 2 3 Aminopropyl Ethylamino As a Building Block in Chemical Synthesis
Role in the Synthesis of Complex Organic Molecules and Fine Chemicals
The aminopropyl ethanolamine (B43304) structure is a foundational component for constructing more intricate molecules. The primary and secondary amine groups, along with the hydroxyl group, offer multiple reactive sites for sequential functionalization. N-alkylated ethanolamines are recognized as important intermediates in the synthesis of various fine chemicals and pharmaceuticals, particularly local anesthetics. chemrxiv.org
A significant application of the aminopropyl moiety is in the synthesis of silatrane (B128906) derivatives. By reacting a precursor like 3-aminopropyltriethoxysilane (B1664141) with triethanolamine, 1-(3-aminopropyl)silatrane is formed. researchgate.net This silatrane can then be chemically modified at its amino group to yield complex structures, including imino (Schiff base) silatranes and silatrane-1H-pyrrole-2-carboxamides. researchgate.net Some of these resulting complex molecules have shown potential as antimicrobial or anticancer agents. nih.govmdpi.com For instance, certain phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane have demonstrated inhibitory effects against adenocarcinoma cell lines. nih.gov
Precursor for Advanced Polymeric Materials, Resins, and Coatings
The presence of reactive amine hydrogens makes compounds with the aminopropyl ethanolamine backbone effective cross-linking and curing agents for epoxy resins. Structurally related compounds like N,N-bis-(3-aminopropyl)-ethanolamine react readily with epoxy resins, causing them to gel and cure into hard, durable polymers. google.com Similarly, N,N'-Bis-(3-aminopropyl)-ethylenediamine is utilized as a cross-linker in two-component epoxy coatings and adhesives, where its high functionality and low equivalent weight contribute to a high cross-linking density. ulprospector.com
The aminopropyl group is also crucial for creating advanced coatings through surface modification. (3-Aminopropyl)triethoxysilane (APTES), which contains the key aminopropyl moiety, is widely used to functionalize nanoparticles that are then embedded in polymer matrices. mdpi.com In one application, silica (B1680970) nanoparticles were modified with APTES and incorporated into an epoxy coating for zinc substrates. This modification improved the adhesion and reduced the hydrophilic nature of the coating, significantly enhancing its anti-corrosion properties in saline environments. mdpi.com
| Application Area | Precursor Compound Moiety | Resulting Product/Effect | Reference(s) |
| Epoxy Resins | N,N-bis-(3-aminopropyl)-ethanolamine | Hard, cured resin with high distortion resistance | google.com |
| Epoxy Coatings | N,N'-Bis-(3-aminopropyl)-ethylenediamine | High cross-linking density for adhesives and plastics | ulprospector.com |
| Anti-Corrosion Coatings | (3-Aminopropyl)triethoxysilane (APTES) | Enhanced corrosion resistance of epoxy-silica nanocomposite coatings | mdpi.com |
Utilization in the Development of Chelating Agents and Ligands for Metal Coordination
The nitrogen and oxygen atoms within the aminopropyl ethanolamine structure act as effective donor sites for coordinating with metal ions. This property is leveraged in the design of specialized chelating agents. A patent describes novel chelating agents synthesized from 1,3-propanediamine (an aminopropyl precursor), which are effective in sequestering metal ions such as zinc, copper, cobalt, manganese, nickel, and iron. google.com These chelating agents are noted for their utility as additives in metal plating baths. google.com The ability of the amine and hydroxyl groups to form stable complexes with metal cations is central to this function.
Applications in Analytical Chemistry as Derivatizing Reagents or Chemical Tags
In analytical chemistry, derivatizing reagents are used to modify an analyte to make it more suitable for separation and detection. The reactive amine and hydroxyl groups on aminopropyl ethanolamine derivatives allow them to function in this capacity. For example, N-(3-Aminopropyl)diethanolamine can act as a coreactant to enhance tris(2,2'-bipyridyl)ruthenium(II) electrochemiluminescence, a sensitive analytical detection method. chemicalbook.com
Furthermore, the general principle of using molecules with amine or alcohol groups as derivatizing agents is well-established. Chiral reagents containing isocyanate groups can react with racemic amines and alcohols, allowing for their separation and quantification using techniques like High-Pressure Liquid Chromatography (HPLC). nih.gov The functional groups in Ethanol (B145695), 2-[(3-aminopropyl)ethylamino]- make it a candidate for similar derivatization strategies.
Design and Synthesis of Functionalized Silanes and Silatranes utilizing Aminopropylmoieties
The aminopropyl moiety is fundamental to the synthesis of functionalized silanes and silatranes, which are organosilicon compounds with a wide range of applications. researchgate.net The synthesis of 1-(3-aminopropyl)silatrane is a key example, typically achieved through the transesterification of an N-(triethoxysilylpropyl) derivative with triethanolamine. researchgate.netnih.gov
A critical feature of these silatranes is their unique tricyclic structure with an internal Si←N coordinate bond, which imparts unusual chemical properties. nih.govmdpi.com Compared to their trialkoxysilane precursors like APTES, silatranes exhibit slower, more controlled hydrolysis. nih.govmdpi.com This allows for the formation of highly stable and uniform siloxane monolayers on various surfaces, including glass, metal, and polymers. nih.govmdpi.com The process involves the hydrolysis of the silatrane to a silanol (B1196071), which then condenses with hydroxyl groups on a surface to create a durable, functionalized coating. nih.gov
| Silane/Silatrane Derivative | Synthesis Precursors | Key Property/Application | Reference(s) |
| 1-(3-Aminopropyl)silatrane | 3-Aminopropyltriethoxysilane, Triethanolamine | Forms stable monolayers; precursor for complex derivatives | researchgate.netnih.gov |
| APTES-Functionalized Surfaces | (3-Aminopropyl)triethoxysilane (APTES) | Intermediate layer for further functionalization of silicon oxide surfaces | nih.gov |
| N-(silatranylpropyl)phthalimide | 1-(3-Aminopropyl)silatrane, Phthalic Anhydride | Effective antimicrobial agent | researchgate.net |
| 1-(3-Salicyliminopropyl)silatrane | 1-(3-Aminopropyl)silatrane, 2-hydroxybenzaldehyde | Schiff base derivative for potential metal complexation | researchgate.net |
Development of Supramolecular Assemblies and Self-Assembled Systems
The controlled hydrolysis of silatranes containing the aminopropyl moiety is a prime example of their use in creating self-assembled systems. This process leads to the formation of well-ordered and morphologically ideal siloxane monolayers on substrates. nih.gov This self-assembly is driven by the condensation of silanol intermediates generated during hydrolysis. nih.gov
Beyond surface modification, aminopropyl-containing compounds serve as building blocks for other types of supramolecular assemblies. For example, N,N-diethyl-N-aminopropylpoly(oxyethylene)amine has been synthesized as a novel hydrophilic building block for surfactants. chalmers.se Surfactants are amphiphilic molecules that spontaneously self-assemble in solution to form structures like micelles, demonstrating another route through which this chemical's derivatives contribute to the field of supramolecular chemistry.
Future Directions and Emerging Research Avenues for Ethanol, 2 3 Aminopropyl Ethylamino
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of polyamines and related compounds often involves multi-step processes, including the use of protecting groups and reactions like alkylation and acylation. mdpi.comnih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic routes. Key areas of interest include:
Catalytic C-H Amination: Advanced methods, such as palladium-catalyzed allylic C-H amination, provide direct routes to complex amino alcohols with high selectivity, minimizing the need for extensive functional group manipulations. nih.gov Adapting such strategies could streamline the synthesis of derivatives of Ethanol (B145695), 2-[(3-aminopropyl)ethylamino]-.
Biocatalysis: The use of enzymes or engineered microorganisms offers a green alternative for producing polyamines. researchgate.net Developing biocatalysts for the specific production of this compound could significantly reduce environmental impact and improve efficiency.
Photoelectrochemical (PEC) Synthesis: Harnessing solar energy to drive chemical reactions represents a frontier in sustainable chemistry. PEC systems are being explored for converting simple nitrogen-containing molecules into more complex amines and other organonitrogen compounds, a strategy that could be adapted for this target molecule. acs.org
| Synthetic Approach | Traditional Method (e.g., Alkylation) | Emerging Sustainable Method (e.g., Biocatalysis) |
| Principle | N-alkylation with haloalkanes. nih.gov | Use of engineered metabolic pathways in microorganisms. researchgate.net |
| Precursors | Amines, Haloalkanes | Simple carbon and nitrogen sources (e.g., amino acids). researchgate.net |
| Conditions | Often requires harsh reagents and solvents. | Aqueous medium, ambient temperature and pressure. |
| Efficiency | Can produce mixtures requiring purification. nih.gov | High specificity and yield. |
| Sustainability | Generates waste, high energy consumption. | Renewable feedstocks, low energy input, biodegradable. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Functions
The combination of nucleophilic amine centers and a hydroxyl group suggests a rich and largely unexplored reactivity profile. Future investigations could focus on:
Ligand Development: Amino alcohols are effective ligands in asymmetric catalysis, such as in ruthenium(II)-catalyzed transfer hydrogenation of ketones. scilit.com The distinct steric and electronic properties of Ethanol, 2-[(3-aminopropyl)ethylamino]- could be harnessed to create novel catalysts for asymmetric synthesis.
Organocatalysis: The amine functionalities could be employed in various organocatalytic transformations, expanding its utility beyond a simple building block.
Coordination Chemistry: The compound's ability to act as a chelating ligand for various metal ions could lead to new coordination complexes with interesting magnetic, electronic, or catalytic properties.
Integration with Machine Learning and Artificial Intelligence for Predictive Modeling
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties and accelerating the discovery of new materials and reactions. nih.gov
Property Prediction: ML models, trained on large datasets of organic molecules, can predict physical and chemical properties such as magnetic susceptibility or reaction outcomes. nih.gov Such models could be applied to Ethanol, 2-[(3-aminopropyl)ethylamino]- and its derivatives to screen for desired characteristics without costly and time-consuming experiments.
Materials Design: AI can guide the design of next-generation materials. For example, machine-learning interatomic potentials have been used to study CO2 diffusion in diamine-functionalized metal-organic frameworks (MOFs), providing insights for designing better carbon capture materials. chemrxiv.org
Reaction Optimization: Reinforcement learning approaches are being developed to optimize chemical reactions by navigating complex reaction spaces to find the best conditions or even discover entirely new synthetic pathways. nih.gov
| Machine Learning Application | Input Data | Predicted Output / Goal | Potential Impact on Research |
| Property Prediction | Molecular structure (SMILES string), Molecular fingerprints. nih.gov | Physicochemical properties (e.g., solubility, binding affinity, magnetic susceptibility). nih.gov | Rapid screening of virtual compound libraries to identify promising candidates. |
| Materials Discovery | Polymer/ligand structures, synthesis conditions. mdpi.com | Material performance (e.g., gas adsorption capacity, membrane permeability). chemrxiv.orgmdpi.com | Accelerating the design of high-performance materials for specific applications. |
| Mechanism Elucidation | Molecular simulation data, experimental results. acs.org | Free energy landscapes, identification of key reaction coordinates. acs.org | Deeper understanding of complex molecular processes, like membrane interactions. |
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
Understanding how a reaction proceeds in real-time is crucial for optimization and control. While techniques like Nuclear Magnetic Resonance (NMR) are already used to determine the static structure of amino alcohols and their derivatives, advanced in-situ methods offer a dynamic view. nih.gov
Future work could employ techniques such as in-situ FTIR, Raman spectroscopy, or advanced mass spectrometry coupled to reaction vessels. These methods would allow researchers to monitor the formation and consumption of intermediates, identify transient species, and gain a precise understanding of the reaction kinetics and mechanism as they happen. This knowledge is invaluable for optimizing catalytic cycles and improving the efficiency of synthetic processes involving Ethanol, 2-[(3-aminopropyl)ethylamino]-.
Design of Next-Generation Materials based on the Compound's Structural Features
The presence of multiple hydrogen-bond donors and acceptors makes this compound an excellent candidate for constructing ordered, functional materials.
Covalent Organic Frameworks (COFs) and MOFs: Polyamines are integral to the post-synthetic modification of porous materials like COFs, enhancing their properties for applications such as CO2 capture. wikipedia.org The specific geometry and functionality of Ethanol, 2-[(3-aminopropyl)ethylamino]- could be used to template new porous frameworks with unique pore environments and selective adsorption capabilities.
Biodegradable Polymers: Linear polyamidoamines, synthesized from polyamines, are being investigated for biomedical applications due to their biodegradability and useful physicochemical properties. mdpi.com This compound could serve as a monomer for creating novel biodegradable polymers with tailored degradation rates and functional properties for drug delivery or tissue engineering.
Self-Assembled Monolayers: The amine and hydroxyl groups can facilitate strong interactions with surfaces, making the compound suitable for creating functionalized surfaces and self-assembled monolayers with specific chemical or physical properties.
Expanding the Scope of its Application as a Multifunctional Building Block
The true potential of Ethanol, 2-[(3-aminopropyl)ethylamino]- lies in its versatility as a synthetic intermediate. Its multiple functional groups can be addressed selectively to build more complex molecular architectures.
Synthesis of Heterocycles: The diamine structure is a precursor for nitrogen-containing heterocycles. For example, similar motifs have been used in tandem reactions to construct enantioenriched pyrrolidines and piperidines, which are common scaffolds in pharmaceuticals. acs.org
Pharmaceutical Scaffolds: Polyamines are involved in numerous biological processes, and their synthetic analogues are investigated for therapeutic properties. nih.gov This compound could serve as a starting point for creating new libraries of bioactive molecules.
Complex Molecule Synthesis: The ability to perform selective modifications on its different functional groups makes it a strategic tool for streamlining the synthesis of complex natural products or other target molecules. nih.gov For instance, the hydroxyl group could be a handle for one transformation, while the primary and secondary amines could be used for subsequent, orthogonal reactions.
Q & A
Basic Research Questions
Q. How can researchers determine the physicochemical properties of 2-(ethylamino)ethanol for experimental design?
- Methodology : Utilize density, viscosity, and vapor pressure measurements across temperatures (e.g., 298.15–323.15 K) as outlined in ternary mixture studies . For thermodynamic modeling, apply the Jouyban-Acree model or Redlich-Kister equations to correlate experimental data with predicted values . The compound’s molecular weight (89.14 g/mol), hydrogen-bonding capacity (1 donor, 2 acceptors), and solubility in water/ethanol are critical for solvent selection .
Q. What synthesis protocols are recommended for producing high-purity 2-(ethylamino)ethanol?
- Methodology : Use a two-step reaction involving ethylene oxide and ethylamine under controlled pH (8–10) and temperature (40–60°C) to minimize byproducts like tertiary amines . Purification via fractional distillation under reduced pressure (e.g., 15–20 mmHg) ensures >98% purity. Confirm structural integrity via NMR (e.g., δ 1.15 ppm for ethyl CH3, δ 3.55 ppm for ethanol -OH) .
Q. How is 2-(ethylamino)ethanol characterized in CO2 absorption studies under standard conditions?
- Methodology : Conduct equilibrium solubility experiments using a stirred-cell reactor at 293–333 K and 1–10 bar CO2 partial pressure. Measure loading capacity (mol CO2/mol amine) via titration (e.g., BaCl2 method) and validate using the Kent-Eisenberg model . Baseline viscosity measurements with an Ubbelohde viscometer are critical for assessing mass transfer limitations .
Advanced Research Questions
Q. How can blended amine systems incorporating 2-(ethylamino)ethanol optimize CO2 capture efficiency?
- Methodology : Design blends with tertiary amines (e.g., 3-(dimethylamino)propan-1-ol) to enhance absorption kinetics and reduce energy regeneration costs. Use a membrane contactor (e.g., PTFE hollow fiber) to evaluate CO2 flux (mol/m²·s) as a function of liquid velocity (0.05–0.2 m/s) and amine concentration (10–30 wt%) . Model viscosity deviations using the Grunberg-Nissan equation for multi-component systems .
Q. What experimental strategies resolve contradictions in CO2 solubility data for 2-(ethylamino)ethanol across studies?
- Methodology : Reconcile discrepancies (e.g., loading capacity ±0.1 mol/mol) by standardizing experimental conditions (e.g., CO2 partial pressure calibration, degassing protocols). Apply the Modified Clegg-Pitzer equation to account for ionic strength effects in aqueous solutions . Cross-validate results with in situ FTIR spectroscopy to quantify carbamate/bicarbonate speciation .
Q. How can 2-(ethylamino)ethanol be integrated into sequence-defined polymer synthesis?
- Methodology : Employ a solid-phase iterative protocol with activated carbonate intermediates. Use 2-(ethylamino)ethanol as a binary code unit (e.g., "01" dyad) alongside other amino alcohols. Optimize coupling efficiency (>95%) via MALDI-TOF mass spectrometry and tandem MS for sequence verification . Adjust reaction pH (7.5–8.5) and temperature (25–40°C) to minimize side reactions during chain elongation .
Q. What role does 2-(ethylamino)ethanol play in thermodynamic modeling of CO2 capture processes?
- Methodology : Implement the e-NRTL model to predict vapor-liquid equilibria (VLE) in blended amine systems. Parameterize activity coefficients using experimental solubility data at 293–333 K . For energy analysis, calculate minimum work requirements (e.g., 0.11 MWh/ton CO2) via Gibbs free energy minimization, accounting for solvent regeneration entropy .
Methodological Notes
- Data Interpretation : Always cross-reference experimental CO2 loading capacities with spectroscopic data (e.g., ¹³C NMR for carbamate formation) to validate mechanistic assumptions .
- Safety : Handle 2-(ethylamino)ethanol under inert conditions (N2 atmosphere) due to its hygroscopicity and potential amine degradation at >60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
